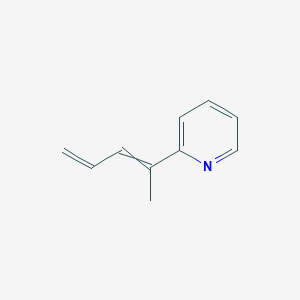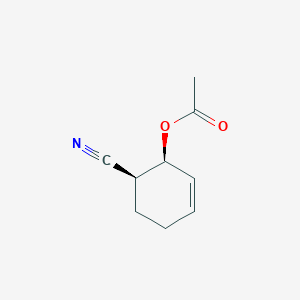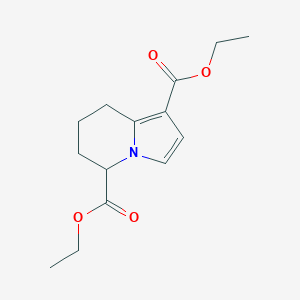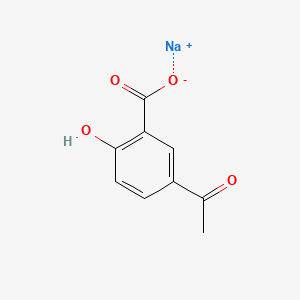
Benzoic acid, 5-acetyl-2-hydroxy-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 5-acetyl-2-hydroxy-, sodium salt is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry. It is commonly used as a preservative and has antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of benzoic acid, 5-acetyl-2-hydroxy-, sodium salt typically involves the neutralization of benzoic acid with sodium hydroxide. The process includes decolorization, filtration, concentration, and drying . Industrially, benzoic acid can be prepared by the partial oxidation of toluene using oxygen gas, with manganese or cobalt naphthenate as catalysts .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 5-acetyl-2-hydroxy-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Products can include benzoquinones and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
Benzoic acid, 5-acetyl-2-hydroxy-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to microbial inhibition and preservation.
Industry: Used as a preservative in food, cosmetics, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 5-acetyl-2-hydroxy-, sodium salt involves its ability to inhibit the growth of mold, yeast, and some bacteria. It is absorbed into the cell and disrupts the microbial cell’s internal environment, leading to its antimicrobial effects . In the liver, it is conjugated to glycine and excreted as hippuric acid .
Comparación Con Compuestos Similares
Similar Compounds
Sodium benzoate: A sodium salt of benzoic acid, commonly used as a preservative.
Potassium benzoate: Another salt of benzoic acid with similar preservative properties.
Calcium benzoate: Used in food preservation.
Uniqueness
Benzoic acid, 5-acetyl-2-hydroxy-, sodium salt is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. Its acetyl and hydroxy groups contribute to its specific applications and effectiveness in various fields.
Propiedades
Número CAS |
59413-17-1 |
|---|---|
Fórmula molecular |
C9H7NaO4 |
Peso molecular |
202.14 g/mol |
Nombre IUPAC |
sodium;5-acetyl-2-hydroxybenzoate |
InChI |
InChI=1S/C9H8O4.Na/c1-5(10)6-2-3-8(11)7(4-6)9(12)13;/h2-4,11H,1H3,(H,12,13);/q;+1/p-1 |
Clave InChI |
BEDWUDMOTIENET-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)O)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole](/img/structure/B14609672.png)
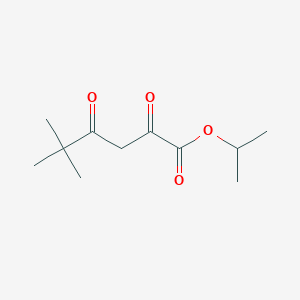
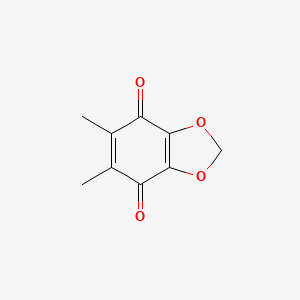
![N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B14609689.png)
![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)

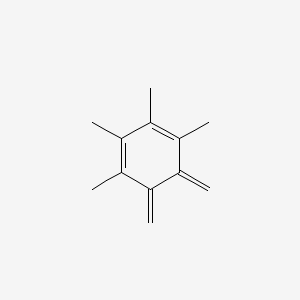

![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)
